molecular formula C10H15NO2 B13045078 (1S)-1-Amino-1-(2-methoxyphenyl)propan-2-OL

(1S)-1-Amino-1-(2-methoxyphenyl)propan-2-OL

Cat. No.: B13045078
M. Wt: 181.23 g/mol
InChI Key: AJKHUSYYXZDIRC-OMNKOJBGSA-N
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Description

(1S)-1-Amino-1-(2-methoxyphenyl)propan-2-OL is an organic compound with a chiral center, making it an enantiomerically pure substance It is characterized by the presence of an amino group, a methoxyphenyl group, and a hydroxyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-1-(2-methoxyphenyl)propan-2-OL can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent to ensure the formation of the desired enantiomer. Another method includes the use of asymmetric synthesis techniques, where chiral catalysts or auxiliaries are employed to direct the stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes use chiral catalysts to achieve high enantioselectivity and yield. The reaction conditions often include elevated temperatures and pressures to optimize the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(2-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine.

Scientific Research Applications

(1S)-1-Amino-1-(2-methoxyphenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)propan-2-ol: Lacks the amino group, resulting in different chemical properties and reactivity.

    2-(2-Methoxyphenyl)propan-2-ol: Similar structure but different stereochemistry, leading to distinct biological activity.

    para-Methoxyphenylpiperazine: Contains a piperazine ring instead of a propane backbone, resulting in different pharmacological properties.

Uniqueness

(1S)-1-Amino-1-(2-methoxyphenyl)propan-2-OL is unique due to its chiral center and the presence of both an amino and a methoxyphenyl group. This combination of functional groups and stereochemistry imparts specific reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(1S)-1-amino-1-(2-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H15NO2/c1-7(12)10(11)8-5-3-4-6-9(8)13-2/h3-7,10,12H,11H2,1-2H3/t7?,10-/m1/s1

InChI Key

AJKHUSYYXZDIRC-OMNKOJBGSA-N

Isomeric SMILES

CC([C@H](C1=CC=CC=C1OC)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1OC)N)O

Origin of Product

United States

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